Butyldidecylamine

Description

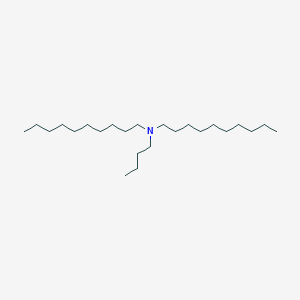

Butyldidecylamine (hypothetical structure inferred from nomenclature) is a tertiary amine compound characterized by a butyl group (C₄H₉) and two decyl groups (C₁₀H₂₁) bonded to a central nitrogen atom. Tertiary amines of this class are typically utilized as surfactants, corrosion inhibitors, or intermediates in organic synthesis. Their hydrophobic alkyl chains influence solubility, reactivity, and biological interactions.

Properties

CAS No. |

67374-55-4 |

|---|---|

Molecular Formula |

C24H51N |

Molecular Weight |

353.7 g/mol |

IUPAC Name |

N-butyl-N-decyldecan-1-amine |

InChI |

InChI=1S/C24H51N/c1-4-7-10-12-14-16-18-20-23-25(22-9-6-3)24-21-19-17-15-13-11-8-5-2/h4-24H2,1-3H3 |

InChI Key |

ZMZPFQFXALXBLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCN(CCCC)CCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyldidecylamine can be synthesized through the reaction of butylamine with decyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of this compound along with the by-product sodium chloride.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Butyldidecylamine can undergo oxidation reactions, typically forming corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Butyldidecylamine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of surfactants and emulsifiers.

Biology: In biological research, this compound is used to study the effects of long-chain amines on cellular processes. It is also employed in the development of antimicrobial agents.

Medicine: this compound has potential applications in the pharmaceutical industry as a precursor for the synthesis of drugs. Its derivatives are explored for their therapeutic properties.

Industry: In industrial applications, this compound is used as a corrosion inhibitor, particularly in the oil and gas industry. It is also utilized in the production of lubricants and plasticizers.

Mechanism of Action

The mechanism of action of butyldidecylamine involves its interaction with cellular membranes and proteins. The long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins, altering their structure and function. These interactions are crucial for its antimicrobial and corrosion-inhibiting properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares butyldidecylamine with structurally related amines:

Key Observations :

- Chain Length: this compound’s longer alkyl chains (C4 + 2C10) confer extreme hydrophobicity compared to linear amines like dodecylamine (C12) or butylamine (C4). This reduces water solubility but enhances compatibility with nonpolar matrices.

- Branching : Unlike linear amines, this compound’s branched structure may hinder crystallization, improving its efficacy as a surfactant or dispersant.

Functional Performance

- Surfactant Efficiency : this compound’s branched structure likely reduces critical micelle concentration (CMC) compared to linear dodecylamine, enhancing surface tension reduction at lower concentrations .

- Thermal Stability : Long-chain branched amines like this compound exhibit higher thermal stability (decomposition >250°C) than short-chain analogs (e.g., butylamine, boiling point ~78°C) .

Analytical Differentiation

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) can distinguish this compound from similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.